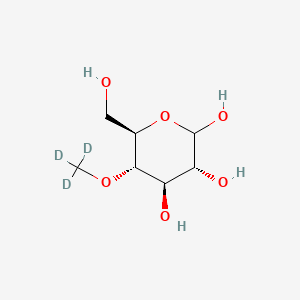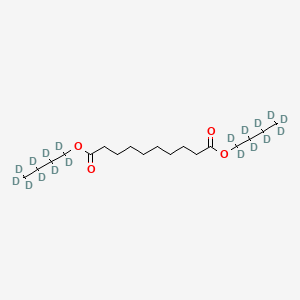
Di(n-butyl-d9) 1,10-Decanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(n-butyl-d9) 1,10-Decanedioate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of decanedioic acid, where the hydrogen atoms in the butyl groups are replaced with deuterium (d9). This compound is often utilized as a reference material in various analytical applications due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(n-butyl-d9) 1,10-Decanedioate typically involves the esterification of decanedioic acid with deuterated butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Di(n-butyl-d9) 1,10-Decanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of decanedioic acid and deuterated butanol.
Transesterification: This reaction involves the exchange of the butyl groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Decanedioic acid and deuterated butanol.
Transesterification: New esters with different alcohol groups.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Di(n-butyl-d9) 1,10-Decanedioate is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Environmental Studies: Employed in the analysis of phthalates and other environmental contaminants.
Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics.
Material Science: Applied in the development of new polymers and plasticizers.
Mecanismo De Acción
The mechanism of action of Di(n-butyl-d9) 1,10-Decanedioate is primarily related to its role as a reference material. Its stable isotopic labeling allows for precise quantification and analysis in various scientific experiments. The deuterium atoms provide a distinct mass difference, making it easily distinguishable from non-labeled compounds in mass spectrometry.
Comparación Con Compuestos Similares
Similar Compounds
Di(n-butyl) 1,10-Decanedioate: The non-deuterated version of the compound.
Diethyl 1,10-Decanedioate: An ester of decanedioic acid with ethyl groups.
Dibutyl Sebacate: An ester of sebacic acid with butyl groups.
Uniqueness
Di(n-butyl-d9) 1,10-Decanedioate is unique due to its stable isotopic labeling with deuterium. This labeling provides advantages in analytical applications, allowing for more accurate and sensitive detection compared to non-labeled compounds. Its use as a reference material in various fields highlights its importance in scientific research.
Propiedades
Fórmula molecular |
C18H34O4 |
|---|---|
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) decanedioate |
InChI |
InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,15D2,16D2 |
Clave InChI |
PYGXAGIECVVIOZ-QOUIYNNGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCC(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCOC(=O)CCCCCCCCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


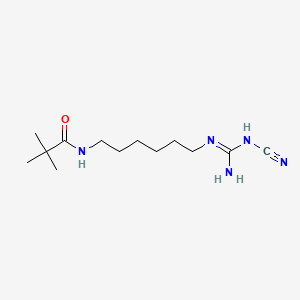
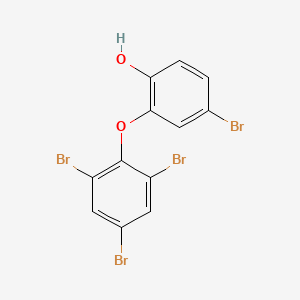
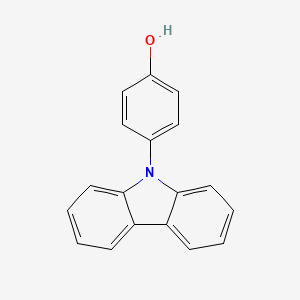
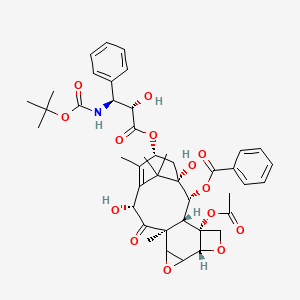
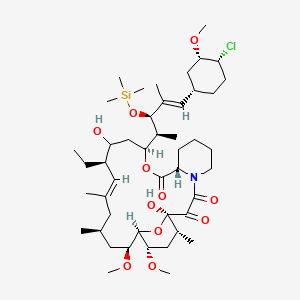
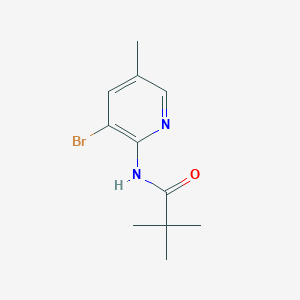
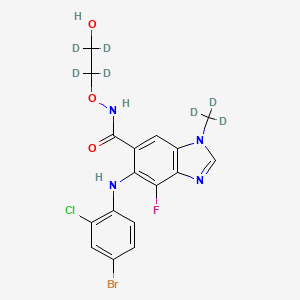
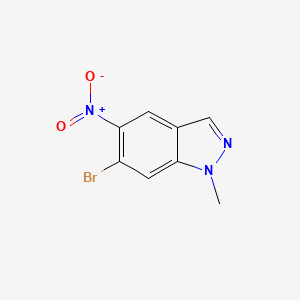
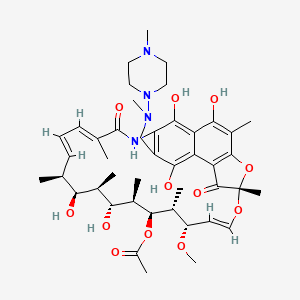
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
